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Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of AMG 900's performance against other notable Aurora kinase inhibitors,

supported by preclinical experimental data.

Aurora kinases, a family of serine/threonine kinases, are crucial for regulating mitosis. Their

overexpression in various cancers has made them a key target for anticancer therapies. AMG
900 is a potent, orally bioavailable, pan-Aurora kinase inhibitor that has demonstrated

significant preclinical activity.[1][2] This guide will compare AMG 900 with other well-

characterized Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Tozasertib

(VX-680/MK-0457), and Danusertib (PHA-739358).

In Vitro Kinase Inhibitory Potency
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory

concentration (IC50) or its binding affinity (Ki) against its target kinases. AMG 900 is a pan-

inhibitor, potently targeting all three Aurora kinase isoforms.[3][4][5] In contrast, other inhibitors

exhibit varying degrees of selectivity. Alisertib (MLN8237) is highly selective for Aurora A, while

Barasertib (the active form of AZD1152) is highly selective for Aurora B.[6][7][8][9] Tozasertib

(VX-680) and Danusertib (PHA-739358) also inhibit all three isoforms but with different potency

profiles.[10][11][12]
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Inhibitor
Aurora A
(IC50/Ki)

Aurora B
(IC50/Ki)

Aurora C
(IC50/Ki)

Selectivity
Profile

AMG 900
5 nM (IC50)[3][4]

[5]

4 nM (IC50)[3][4]

[5]

1 nM (IC50)[3][4]

[5]

Pan-Aurora

Inhibitor

Alisertib

(MLN8237)

1.2 nM (IC50)[6]

[13]

396.5 nM (IC50)

[6]
-

Aurora A

selective (>200-

fold vs Aurora B)

[6][8]

Barasertib

(AZD1152-

HQPA)

1369 nM (Ki)[14]

[15]

0.36 nM (Ki)[14]

[15]
17.0 nM (Ki)[15]

Aurora B

selective (~3700-

fold vs Aurora A)

[7][9]

Tozasertib (VX-

680/MK-0457)
0.6 nM (Ki)[11] 18 nM (Ki)[11] 4.6 nM (Ki)[11]

Pan-Aurora

Inhibitor

Danusertib

(PHA-739358)

13 nM (IC50)[10]

[16]

79 nM (IC50)[10]

[16]

61 nM (IC50)[10]

[16]

Pan-Aurora

Inhibitor

Cellular Activity and Resistance Profile
The efficacy of these inhibitors in a cellular context is crucial. AMG 900 has shown potent anti-

proliferative activity across a wide range of human tumor cell lines, with IC50 values often in

the low nanomolar range (2-3 nM).[1][3] A key advantage of AMG 900 is its activity in cell lines

resistant to other anticancer drugs, including the taxanes and even other Aurora kinase

inhibitors like AZD1152, MK-0457, and PHA-739358.[1][5] This is partly attributed to its ability

to evade drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein

(BCRP).[5]

In a panel of 26 tumor cell lines, AMG 900 demonstrated uniform potency, irrespective of their

P-gp or BCRP status.[17] Furthermore, AMG 900 was effective in an HCT116 colon cancer cell

line that had developed resistance to AZD1152 due to a mutation in the Aurora B kinase

(W221L).[1][17]
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Inhibitor Cell Lines
Cellular Potency
(IC50/EC50)

Activity in
Resistant Lines

AMG 900 26 tumor cell lines 2-3 nM (IC50)[3]

Active in taxane-

resistant and other

AKI-resistant lines.[1]

[5] Not affected by P-

gp or BCRP status.[5]

Alisertib (MLN8237) Multiple Myeloma
0.003-1.71 µM (IC50)

[6]
-

Barasertib (AZD1152-

HQPA)
Leukemia cell lines 3-40 nM (IC50)[18]

Resistance observed

via Aurora B mutation.

[1][17]

Tozasertib (VX-

680/MK-0457)

Anaplastic thyroid

cancer
25-150 nM (IC50)[12] -

Danusertib (PHA-

739358)
Ovarian cancer

1.83-19.89 µM (IC50)

[10]
-

In Vivo Antitumor Efficacy
Preclinical xenograft models provide valuable insights into the in vivo activity of these

compounds. AMG 900 has demonstrated significant, dose-dependent antitumor activity in

multiple xenograft models. Oral administration of AMG 900 effectively inhibited tumor growth in

models of colon, breast, and lung cancer.[1][3][17] Notably, it showed efficacy in multidrug-

resistant xenograft models that were resistant to taxanes like docetaxel or paclitaxel.[4][17]
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Inhibitor Xenograft Model Dosing Regimen
Tumor Growth
Inhibition (TGI)

AMG 900 HCT116 (colon)
15 mg/kg, b.i.d., 2

days/week

Significant antitumor

activity[17]

MES-SA-Dx5

(multidrug-resistant)

15 mg/kg, b.i.d., 2

days/week
84% TGI[4][17]

NCI-H460-PTX

(taxane-resistant)

15 mg/kg, b.i.d., 2

days/week
66% TGI[4][17]

Alisertib (MLN8237) Multiple Myeloma
15 mg/kg and 30

mg/kg

42% and 80% TGI,

respectively[6]

Barasertib (AZD1152)
Colon, lung,

hematologic
-

55% to ≥100%

TGI[14]

Tozasertib (VX-

680/MK-0457)
HL-60 (AML)

75 mg/kg, b.i.d., i.p.

for 13 days

98% reduction in

tumor volume[12]

Danusertib (PHA-

739358)
K562 (leukemia)

15 mg/kg, twice a day,

i.p.

Significantly

suppressed tumor

growth[10]

Experimental Protocols
Below are the generalized methodologies for the key experiments cited in the comparison.

Kinase Inhibition Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This assay is used to determine the IC50 values of the inhibitors against purified Aurora

kinases.

Reaction Mixture: Prepare a reaction buffer containing the specific Aurora kinase enzyme (A,

B, or C), a biotinylated peptide substrate, and ATP.

Inhibitor Addition: Add the test inhibitor (e.g., AMG 900) at various concentrations to the

reaction mixture.
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Incubation: Incubate the mixture to allow the kinase reaction to proceed, where the enzyme

phosphorylates the substrate.

Detection: Stop the reaction and add detection reagents, typically a europium cryptate-

labeled anti-phospho-substrate antibody and streptavidin-XL665.

Signal Measurement: Measure the HTRF signal, which is proportional to the amount of

phosphorylated substrate. The signal is then used to calculate the IC50 value, representing

the concentration of inhibitor required to reduce kinase activity by 50%.[3]

Cell Proliferation and Viability Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines.

Cell Plating: Seed tumor cells in 96-well plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase

inhibitor for a specified period (e.g., 72 hours).

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to the wells. This

reagent measures the number of viable cells based on metabolic activity (e.g., ATP levels).

Data Analysis: Measure the luminescence or absorbance and plot the results against

inhibitor concentration to determine the IC50 value for cell proliferation inhibition.[17]

In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of the inhibitors in a living organism.

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into

immunocompromised mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: Randomize the mice into treatment and control groups. Administer

the Aurora kinase inhibitor (e.g., AMG 900 orally) or a vehicle control according to a specific

dosing schedule.[17]
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Tumor Measurement: Measure tumor volume and body weight regularly throughout the

study.

Efficacy Calculation: At the end of the study, calculate the percent tumor growth inhibition

(TGI) by comparing the change in tumor volume in the treated groups to the control group.[6]

[17]

Phospho-Histone H3 (p-Histone H3) Pharmacodynamic
Assay
This assay measures the in vivo inhibition of Aurora B kinase activity.

Dosing: Administer a single dose of the inhibitor to tumor-bearing mice.

Tissue Collection: At various time points after dosing, collect tumor and/or bone marrow

samples.[17]

Immunohistochemistry/Flow Cytometry: Process the tissues and stain for p-Histone H3

(Ser10), a direct substrate of Aurora B.[9][17]

Quantification: Quantify the level of p-Histone H3 staining. A decrease in the p-Histone H3

signal indicates inhibition of Aurora B activity.[17]

Visualizations
Aurora Kinase Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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